Carbamic acid, [1-(4-fluorophenyl)-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl]-, ethyl ester
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Overview
Description
Preparation Methods
The synthesis of ETHYL N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE involves multiple steps. The starting materials typically include 4-fluorophenyl and trifluoromethyl-substituted compounds. The reaction conditions often involve the use of strong bases and solvents like acetonitrile. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
ETHYL N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
ETHYL N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of ETHYL N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This compound may affect various pathways, including those involved in neurotransmission and inflammation .
Comparison with Similar Compounds
ETHYL N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE can be compared with other trifluoromethyl-containing compounds:
Trifluoromethylphenyl derivatives: Known for their high stability and biological activity.
Fluorinated imidazolidinones: Similar in structure but may differ in their specific biological effects.
Fluorophenyl carbamates: Often used in medicinal chemistry for their enzyme inhibitory properties
This compound stands out due to its unique combination of fluorine atoms and imidazolidinyl structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11F4N3O4 |
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Molecular Weight |
349.24 g/mol |
IUPAC Name |
ethyl N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate |
InChI |
InChI=1S/C13H11F4N3O4/c1-2-24-11(23)19-12(13(15,16)17)9(21)20(10(22)18-12)8-5-3-7(14)4-6-8/h3-6H,2H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
UBXBYUMBENCTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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